molecular formula C17H14N4 B2786695 (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(p-tolylamino)acrylonitrile CAS No. 144581-38-4

(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(p-tolylamino)acrylonitrile

Cat. No.: B2786695
CAS No.: 144581-38-4
M. Wt: 274.327
InChI Key: QBAFHMWHAPQOFG-ACCUITESSA-N
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Description

(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(p-tolylamino)acrylonitrile is an organic compound characterized by the presence of a benzimidazole ring, a p-tolylamino group, and an acrylonitrile moiety

Properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(4-methylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4/c1-12-6-8-14(9-7-12)19-11-13(10-18)17-20-15-4-2-3-5-16(15)21-17/h2-9,11,19H,1H3,(H,20,21)/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAFHMWHAPQOFG-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=C(C#N)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(p-tolylamino)acrylonitrile typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of Acrylonitrile Group: The acrylonitrile group is introduced via a Knoevenagel condensation reaction between the benzimidazole derivative and a suitable aldehyde in the presence of a base such as piperidine.

    Attachment of p-Tolylamino Group: The final step involves the nucleophilic substitution reaction where the p-tolylamine is reacted with the intermediate product to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Reactivity with Nucleophiles

The acrylonitrile moiety undergoes nucleophilic additions at the β-position due to its electron-withdrawing cyano group. For example:

  • Thiols : Forms thioether adducts via Michael addition.

  • Amines : Secondary amines (e.g., piperidine) generate β-amino derivatives, while primary amines (e.g., p-toluidine) may lead to cyclized products .

Example reaction :
(E)-2-(1H-Benzo[d]imidazol-2-yl)-3-(p-tolylamino)acrylonitrile + HS-R →
2-(1H-Benzo[d]imidazol-2-yl)-3-(p-tolylamino)-3-(R-thio)propanenitrile

Conditions : Ethanol, room temperature, 1–6 hours .

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles. For instance, heating with sodium ethoxide induces cyclization via the nucleophilic attack of the amine on the nitrile group, forming tetracyclic quinoline or pyrimidine derivatives .

Representative cyclization pathway :

  • Base-mediated deprotonation of the p-tolylamino group.

  • Intramolecular attack on the nitrile carbon.

  • Rearrangement to form a six- or seven-membered ring .

Product example :
6-Cyano-4-(p-tolyl)thieno[2,3-b]quinoline

Conditions : Ethanol, sodium ethoxide, reflux, 4–6 hours .

Spectroscopic Characterization

Critical spectroscopic data for the compound and its derivatives include:

Technique Key Features Source
IR - 2190–2210 cm⁻¹ (C≡N stretch)
- 3330–3415 cm⁻¹ (N–H stretch)
1H NMR - δ 8.51 (s, 1H, CH=)
- δ 7.84 (s, 2H, Ar–H)
- δ 2.35 (s, 3H, CH3)
13C NMR - δ 118.5 ppm (CN)
- δ 153.5 ppm (C=N)
- δ 20.9 ppm (CH3)
MS m/z 263 (M⁺, base peak)

Stability and Decomposition

The compound is stable under inert atmospheres but degrades under acidic or oxidative conditions:

  • Acidic hydrolysis : Cleavage of the acrylonitrile group to carboxylic acid derivatives.

  • Oxidative degradation : Formation of benzoimidazole N-oxides at elevated temperatures .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research indicates that derivatives of benzimidazole compounds, including (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(p-tolylamino)acrylonitrile, exhibit significant anticancer properties. A study focused on the design and synthesis of novel benzimidazole derivatives demonstrated their capability to inhibit cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction . The structural modifications in the benzimidazole framework enhance the interaction with biological targets, making them promising candidates for further development as anticancer agents.

1.2 Inhibition of Viral Proteases
The compound has also been investigated for its antiviral properties, specifically as an inhibitor of viral proteases such as those from SARS-CoV-2. A study highlighted the design of covalent inhibitors based on similar structural motifs, which showed submicromolar potency against the viral protease . The incorporation of imidazole rings in these inhibitors is crucial for their reactivity and binding affinity, suggesting that (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(p-tolylamino)acrylonitrile could be a valuable lead compound in antiviral drug discovery.

Materials Science Applications

2.1 Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). Its ability to form stable films and exhibit desirable photophysical properties positions it as a candidate for OLED materials . The synthesis of derivatives with tailored electronic characteristics can enhance device performance, making it a focus of ongoing research in the field.

Catalytic Applications

3.1 Catalysis in Organic Reactions
(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(p-tolylamino)acrylonitrile has been explored as a catalyst in various organic reactions. For instance, its use in Michael addition reactions has shown promising results, where it acts effectively under mild conditions . The compound's ability to facilitate these reactions highlights its potential utility in synthetic organic chemistry, particularly for synthesizing complex molecules with high efficiency.

Case Studies

Study Focus Findings
Study on Anticancer ActivityInvestigated the anticancer properties of benzimidazole derivativesDemonstrated significant inhibition of cancer cell proliferation and induction of apoptosis
SARS-CoV-2 Inhibitor DesignDeveloped covalent inhibitors based on similar structuresAchieved submicromolar potency against viral protease, highlighting the importance of imidazole rings
Organic Electronics ResearchExplored electronic properties for OLED applicationsShowed potential for high-performance materials due to stability and photophysical characteristics
Catalytic Efficiency StudyEvaluated catalytic activity in Michael addition reactionsConfirmed effectiveness under mild conditions, showcasing its synthetic utility

Mechanism of Action

The mechanism of action of (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(p-tolylamino)acrylonitrile involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-benzo[d]imidazol-2-yl)acrylonitrile: Lacks the p-tolylamino group, which may affect its reactivity and biological activity.

    3-(p-tolylamino)acrylonitrile: Lacks the benzimidazole ring, which could influence its chemical properties and applications.

    (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(phenylamino)acrylonitrile: Similar structure but with a phenyl group instead of a p-tolyl group, potentially altering its chemical behavior and biological interactions.

Uniqueness

(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(p-tolylamino)acrylonitrile is unique due to the combination of its benzimidazole ring, acrylonitrile group, and p-tolylamino substituent. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.

This detailed overview provides a comprehensive understanding of (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(p-tolylamino)acrylonitrile, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(p-tolylamino)acrylonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article reviews the available literature on its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Synthesis

The compound is synthesized through a Knoevenagel condensation reaction, typically involving 2-(benzo[d]imidazol-2-yl)acetonitrile and p-toluidine. The reaction conditions usually include ethanol as a solvent and triethylamine as a catalyst, yielding the product in moderate to high purity. The structure of the compound is characterized by the presence of a benzimidazole moiety, which is known for its diverse biological activities.

Anticancer Activity

Mechanisms of Action:
Research has identified that compounds containing the benzimidazole structure often exhibit significant anticancer properties. For instance, derivatives of benzimidazole have been shown to inhibit key signaling pathways involved in tumor growth. A study indicated that related compounds could effectively inhibit the phosphorylation of AKT and p70S6, leading to selective apoptosis in cancer cells with PTEN and PI3K mutations .

In Vitro Studies:
In vitro assays have demonstrated that (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(p-tolylamino)acrylonitrile exhibits cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT116). The compound's IC50 values suggest potent activity, comparable to standard chemotherapeutic agents .

Case Study:
A specific case study highlighted the efficacy of similar benzimidazole derivatives in inhibiting tumor growth in mouse models without significant toxicity or weight loss, underscoring their potential for further development as anticancer agents .

Antimicrobial Activity

Bacterial Inhibition:
The compound has also shown promise as an antimicrobial agent. Studies report its effectiveness against both Gram-positive and Gram-negative bacteria. For example, it exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Klebsiella pneumoniae .

Fungal Activity:
In addition to bacterial activity, (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(p-tolylamino)acrylonitrile has demonstrated antifungal properties against strains such as Candida albicans and Aspergillus niger, making it a candidate for further exploration in treating fungal infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzimidazole ring influence both anticancer and antimicrobial efficacy. For example, modifications to the p-tolylamino group can enhance potency and selectivity against specific cancer types or microbial strains .

Compound Activity IC50/MIC Target
(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(p-tolylamino)acrylonitrileAnticancerIC50 = 4.12 µMHCT116 cells
Similar Benzo[d]imidazole DerivativesAntibacterialMIC = 5.19 µMS. aureus, K. pneumoniae
Other Benzimidazole CompoundsAntifungalMIC = 5.08 µMC. albicans

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